molecular formula C8H3F11O2 B3041507 Methyl undecafluorocyclohexanecarboxylate CAS No. 307-13-1

Methyl undecafluorocyclohexanecarboxylate

Cat. No.: B3041507
CAS No.: 307-13-1
M. Wt: 340.09 g/mol
InChI Key: WATSXFGMAUAPDM-UHFFFAOYSA-N
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Description

Methyl undecafluorocyclohexanecarboxylate is a fluorinated ester compound known for its unique chemical properties and potential applications in various fields. This compound features a cyclohexane ring with eleven fluorine atoms and a carboxylate ester group, making it highly stable and resistant to degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl undecafluorocyclohexanecarboxylate typically involves the fluorination of cyclohexane derivatives followed by esterification. One common method includes the reaction of undecafluorocyclohexanecarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to enhance efficiency and yield. The process involves the same basic steps as laboratory synthesis but is scaled up with optimized reaction conditions, including temperature control and the use of high-purity reagents to ensure product consistency.

Chemical Reactions Analysis

Types of Reactions

Methyl undecafluorocyclohexanecarboxylate undergoes several types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under specific conditions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Aqueous acid or base under reflux conditions.

Major Products

    Substitution: Fluorinated amines or thiols.

    Reduction: Undecafluorocyclohexanol.

    Hydrolysis: Undecafluorocyclohexanecarboxylic acid and methanol.

Scientific Research Applications

Methyl undecafluorocyclohexanecarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex fluorinated compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.

    Medicine: Explored for its use in imaging agents and as a component in pharmaceuticals.

    Industry: Utilized in the production of high-performance materials, including coatings and lubricants, due to its chemical resistance and thermal stability.

Mechanism of Action

The mechanism by which methyl undecafluorocyclohexanecarboxylate exerts its effects is primarily related to its fluorinated structure. The presence of multiple fluorine atoms enhances the compound’s lipophilicity and stability, allowing it to interact with various molecular targets. In biological systems, it can interact with lipid membranes and proteins, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

    Perfluorocyclohexane: Similar in structure but lacks the ester group.

    Methyl perfluorooctanoate: Another fluorinated ester with a different carbon chain length.

    Trifluoromethylcyclohexane: Contains fewer fluorine atoms and different chemical properties.

Uniqueness

Methyl undecafluorocyclohexanecarboxylate is unique due to its high degree of fluorination and the presence of an ester group, which imparts distinct chemical and physical properties. Its stability, resistance to degradation, and potential for various applications make it a valuable compound in both research and industrial contexts.

Properties

IUPAC Name

methyl 1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F11O2/c1-21-2(20)3(9)4(10,11)6(14,15)8(18,19)7(16,17)5(3,12)13/h1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATSXFGMAUAPDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F11O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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